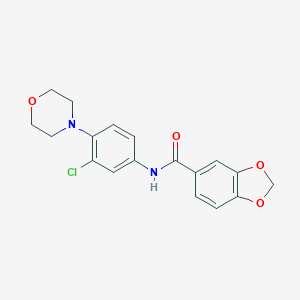![molecular formula C19H22ClN3O4S B251412 2-(2-chlorophenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251412.png)
2-(2-chlorophenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a chemical compound that has shown potential in scientific research applications. It is commonly referred to as "compound X" in the literature. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of compound X is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors, including phosphodiesterase 4 (PDE4) and the cannabinoid receptor CB1. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP, which has anti-inflammatory effects. Inhibition of CB1 has been shown to have anti-cancer effects.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and reduce oxidative stress and inflammation in neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using compound X in lab experiments is its potential therapeutic effects in various diseases. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation is the limited information on its mechanism of action, which makes it difficult to optimize its therapeutic effects.
Future Directions
For research include further studies on its mechanism of action, optimization of its therapeutic effects, and clinical trials to evaluate its safety and efficacy in humans.
Synthesis Methods
Compound X has been synthesized using various methods, including the reaction between 2-chlorophenol and 4-(4-methylsulfonylphenyl)piperazine followed by acetylation with acetic anhydride. Another method involves the reaction between 2-chlorophenol and 4-(4-methylsulfonylphenyl)piperazine followed by the addition of acetic anhydride and triethylamine. The yield of these methods ranges from 50-70%.
Scientific Research Applications
Compound X has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Properties
Molecular Formula |
C19H22ClN3O4S |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H22ClN3O4S/c1-28(25,26)23-12-10-22(11-13-23)16-8-6-15(7-9-16)21-19(24)14-27-18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3,(H,21,24) |
InChI Key |
QAVOMCVRDPJAHG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251333.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251334.png)

![N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B251339.png)

![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B251343.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251345.png)
![2,4-dimethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251348.png)
![2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251349.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251350.png)
![2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251351.png)
![N-[2-(difluoromethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B251352.png)
